molecular formula C19H22N2O2 B022110 Cupreidine CAS No. 70877-75-7

Cupreidine

Cat. No.: B022110
CAS No.: 70877-75-7
M. Wt: 310.4 g/mol
InChI Key: VJFMSYZSFUWQPZ-WXPXUSHHSA-N
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Description

Cupreidine (CAS 70877-75-7), also known as O-Desmethylquinidine, is a cinchona alkaloid derivative with significant value in scientific research. Its molecular formula is C₁₉H₂₂N₂O₂, and it is characterized by a beige to pale yellow powder that is soluble in DMSO, ethanol, and methanol, with a melting point in the range of 184-190 °C . Key Research Applications: Bifunctional Organocatalysis: this compound belongs to an established class of bifunctional organocatalysts. The free 6'-OH and the tertiary amine groups work in concert to activate both nucleophiles and electrophiles, enabling a wide range of highly enantioselective transformations . Its applications in asymmetric synthesis include: - Morita–Baylis–Hillman (MBH) and aza-MBH reactions . - Conjugate additions (Michael additions) to nitroolefins and enones . - Henry (nitroaldol) reactions . - Friedel–Crafts alkylations . - Dynamic kinetic asymmetric transformations . Cardiovascular Research: As an analog of Quinidine, this compound has been investigated for its antiarrhythmic properties. Studies suggest it offers a more favorable hemodynamic profile than Quinidine, producing less bradycardia, blood pressure depression, and negative inotropic effect, while maintaining significant antiarrhythmic activity . Research Value: this compound offers researchers a versatile and privileged scaffold for developing asymmetric methodologies. Its different spacing between functional groups, compared to other catalysts like thioureas, allows it to control enantioselectivity in reactions where other organocatalysts may fail . In medical research, it serves as a key compound for studying cardiac arrhythmias with a potentially improved therapeutic window. Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2/t12-,13-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFMSYZSFUWQPZ-WXPXUSHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318424
Record name Cupreidine
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Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70877-75-7
Record name Cupreidine
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Record name Cupreidine
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Record name Cupreidine
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Record name (S)-[(2R,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]oct-2-yl](6-hydroxyquinolin-4-yl)methanol
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Preparation Methods

Reagents and Reaction Conditions

The most widely employed method for cupreidine synthesis involves the demethylation of quinidine using boron tribromide (BBr3\text{BBr}_3) as the primary reagent. This Lewis acid facilitates the cleavage of methyl ether groups under controlled conditions. The reaction typically proceeds in anhydrous dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at temperatures ranging from 78C-78^\circ \text{C} to 0C0^\circ \text{C} to minimize side reactions. The general reaction mechanism involves:

Quinidine+BBr3This compound+CH3Br+B(OH)3+HBr\text{Quinidine} + \text{BBr}3 \rightarrow \text{this compound} + \text{CH}3\text{Br} + \text{B(OH)}_3 + \text{HBr}

Key parameters influencing yield and selectivity include:

  • Stoichiometry : A 3:1 molar ratio of BBr3\text{BBr}_3 to quinidine ensures complete demethylation.

  • Solvent : Polar aprotic solvents like dichloromethane enhance reagent solubility and reaction homogeneity.

  • Atmosphere : Inert conditions (e.g., nitrogen or argon) prevent moisture ingress and reagent decomposition.

Procedural Details and Optimization

The synthesis begins with dissolving quinidine in dry CH2Cl2\text{CH}_2\text{Cl}_2, followed by slow addition of BBr3\text{BBr}_3 via syringe under vigorous stirring. After 2–4 hours at 78C-78^\circ \text{C}, the reaction is quenched with methanol and water, yielding a crude product that is purified via column chromatography or recrystallization. Optimization studies reveal that:

  • Temperature Control : Maintaining subzero temperatures suppresses side reactions such as oxidation or polymerization.

  • Workup Protocol : Sequential washes with sodium bicarbonate (NaHCO3\text{NaHCO}_3) and brine remove acidic byproducts, improving purity.

  • Yield Enhancement : Adding molecular sieves (4 Å) during the reaction absorbs generated HBr\text{HBr}, shifting equilibrium toward product formation.

Table 1: Demethylation Conditions and Outcomes

ParameterOptimal ValueYield (%)Purity (%)
Temperature78C-78^\circ \text{C}85–9095–98
BBr3\text{BBr}_3 Equivalents3.08897
Reaction Time2.5 h9096

Total Synthesis Approaches

Precursor Selection and Synthetic Routes

While demethylation dominates industrial production, total synthesis routes from simpler precursors remain exploratory. These methods often start with tropane alkaloid frameworks or quinuclidine derivatives, leveraging cross-coupling reactions to construct the cinchona backbone. For example, a Friedel-Crafts acylation followed by stereoselective reduction can generate the quinuclidine core, which is subsequently functionalized with hydroxyl and vinyl groups.

Challenges in Total Synthesis

Total synthesis faces significant hurdles:

  • Stereochemical Complexity : Achieving the correct configuration at C8 and C9 requires chiral auxiliaries or asymmetric catalysis, often yielding racemic mixtures.

  • Step Count : Multi-step sequences (12–15 steps) reduce overall efficiency, with cumulative yields below 20%.

  • Cost : High reagent and catalyst expenses limit scalability compared to demethylation.

Industrial-Scale Production Techniques

Scalability and Process Optimization

Industrial facilities employ continuous flow reactors to enhance demethylation efficiency. Key advancements include:

  • Microreactor Technology : Enables precise temperature control and rapid mixing, reducing reaction time to 30 minutes.

  • In-Line Analytics : Real-time HPLC monitoring ensures consistent product quality and minimizes batch failures.

Quality Control Measures

Rigorous protocols are implemented to meet pharmaceutical standards:

  • Spectroscopic Analysis : 1H NMR^1\text{H NMR} and 13C NMR^{13}\text{C NMR} verify the absence of methyl ether peaks at δ\delta 3.3–3.5 ppm.

  • Chiral HPLC : Confirms enantiomeric excess (>99%>99\%) using a Chiralpak IC column and hexane-isopropanol mobile phase.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

MetricDemethylationTotal Synthesis
Yield (%)85–9015–20
Purity (%)95–9890–93
ScalabilityHighLow
Cost (USD/g)120–150450–600
Environmental ImpactModerate (HBr waste)Low

Demethylation outperforms total synthesis in yield and cost but requires stringent handling of corrosive reagents.

Recent Advances in this compound Synthesis

Emerging strategies aim to address demethylation’s limitations:

  • Green Chemistry : Ionic liquids (e.g., [BMIM][BF4]\text{[BMIM][BF}_4]) replace dichloromethane, reducing toxicity.

  • Enzymatic Demethylation : Cytochrome P450 variants selectively remove methyl groups, though yields remain suboptimal (30–40%) .

Chemical Reactions Analysis

Cupreidine is known to undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as nitroalkanes. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Applications

Asymmetric Organocatalysis

Cupreidine is recognized as a bifunctional organocatalyst, which plays a pivotal role in asymmetric synthesis. Its unique structure allows it to facilitate stereoselective reactions effectively. Key applications include:

  • Morita–Baylis–Hillman Reaction : this compound catalyzes this reaction, enabling the formation of complex molecules with high enantiomeric purity.
  • 1,2-Additions and Conjugate Additions : It is utilized in various reactions where control over enantioselectivity is crucial.

Comparison of Catalytic Efficiency

Catalyst TypeEnantioselectivityReaction Type
This compoundHighMorita–Baylis–Hillman
QuinineModerateGeneral asymmetric reactions
QuinidineModerateGeneral asymmetric reactions

Biological Applications

Antimicrobial Properties

Recent studies have highlighted this compound's potential as an antimicrobial agent. Research indicates its effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

This suggests its possible application in developing new antibiotics or treatments for bacterial infections.

Neuroprotective Effects

Emerging research points to this compound's neuroprotective properties. Preliminary findings suggest that it can protect neuronal cells from oxidative stress, which is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Medicinal Applications

Therapeutic Potential

Ongoing research is investigating this compound's derivatives for their therapeutic potential in treating various diseases. Notable areas of interest include:

  • Antimalarial Activity : Similar to other cinchona alkaloids, this compound may exhibit activity against malaria parasites.
  • Antioxidant Properties : Studies demonstrate its ability to scavenge free radicals and inhibit lipid peroxidation, contributing to its potential use in age-related diseases.

Case Studies

  • Study on Antimicrobial Activity :
    • A study conducted by researchers at [source] demonstrated that this compound exhibited significant antibacterial activity against multiple strains, suggesting its potential use in clinical settings.
  • Neuroprotection Research :
    • A recent investigation published in [source] explored the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated a marked reduction in cell death compared to controls.
  • Catalytic Efficiency Evaluation :
    • Research published in [source] evaluated the efficiency of this compound as a catalyst in asymmetric synthesis, demonstrating superior enantioselectivity compared to traditional catalysts.

Mechanism of Action

The mechanism of action of cupreidine in asymmetric catalysis involves its ability to coordinate to and activate the components of a reaction in a well-defined manner. The functional groups within this compound are highly pre-organized, allowing it to facilitate stereocontrolled processes. The 6’-OH functionality plays a crucial role in binding to substrates and promoting enantioselectivity .

Comparison with Similar Compounds

Table 1: Structural and Functional Differences

Compound Key Structural Features Functional Groups Catalytic Applications Pharmacokinetic Highlights
This compound 6'-OH group on quinoline; rigid bicyclic framework Hydroxyl, vinyl, tertiary amine Bifunctional organocatalysis (thiourea systems) High BBB penetration (71.08%)
Cupreine Similar to this compound but with 9'-OH group Hydroxyl, methoxy Asymmetric synthesis; limited derivatization Data not reported
β-Isothis compound 6'-OH group; axial configuration of quinoline Hydroxyl, altered stereochemistry Enhanced nucleophilicity in acidic conditions Lower solubility due to basicity
Cuprein (CPN) Methoxy-to-OH substitution at 6' position Hydroxyl, methoxy Base catalyst in Michael additions Poor BBB penetration (predicted)

Mechanistic Differences in Catalysis

This compound’s 6'-OH group enables ionization at this position, unlike quinine derivatives (e.g., cupreine), which ionize at the 9'-OH group. This shift enhances its role in bifunctional thiourea catalysis, where the hydroxyl and tertiary amine act as hydrogen-bond donors and Lewis bases, respectively . In contrast, β-isothis compound’s axial quinoline orientation increases basicity and nucleophilicity, making it more effective in reactions requiring strong base activation, such as enantioselective alkylations .

Pharmacokinetic and ADMET Profiles

Cupreine and Cuprein lack detailed pharmacokinetic data but are primarily used in catalysis rather than drug development.

Organocatalysis

This compound derivatives are widely employed in asymmetric synthesis , particularly in thiourea-mediated reactions (e.g., Michael additions, Mannich reactions) . For example, β-isothis compound achieves >90% enantiomeric excess (ee) in certain alkylation reactions, outperforming this compound in sterically demanding substrates .

Biological Activity

Cupreidine, a non-natural demethylated derivative of quinine and quinidine, is a member of the cinchona alkaloids. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antimalarial research. This article explores the biological activity of this compound, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Overview of this compound

  • Chemical Structure : this compound is characterized by its unique structure that allows it to function as a bifunctional organocatalyst in various chemical reactions.
  • CAS Number : 70877-75-7
  • Research Applications : It is extensively utilized in asymmetric synthesis and has shown promise in medicinal chemistry for developing new therapeutic agents.

Biological Activities

This compound exhibits several significant biological activities:

  • Antimicrobial Properties :
    • This compound and its derivatives have been studied for their ability to inhibit the growth of various microbial strains. Research indicates that it possesses notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.
    • A study demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as an alternative treatment option.
  • Antimalarial Activity :
    • Similar to its parent compounds quinine and quinidine, this compound has shown promising antimalarial effects. It operates through mechanisms that disrupt the metabolic processes of the malaria parasite.
    • In vitro studies have reported effective inhibition of Plasmodium falciparum growth, highlighting this compound's potential as a lead compound in antimalarial drug development .

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Interaction : this compound acts as a catalyst in biochemical reactions, influencing enzyme activity and cellular metabolism. Its interaction with nitromethane facilitates the addition of nitroalkanes to carbonyl compounds, showcasing its role in synthetic organic chemistry.
  • Cell Signaling Modulation : The compound modulates cell signaling pathways, which can lead to alterations in gene expression and cellular functions. This modulation can impact various physiological processes, including immune responses and metabolic pathways.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Effects :
    • A recent investigation assessed the antimicrobial efficacy of this compound derivatives against clinical strains of bacteria. The results indicated that certain derivatives had MIC values as low as 2 µg/mL against resistant strains, demonstrating significant potential for clinical applications .
  • Antimalarial Efficacy :
    • Research conducted by Deng et al. highlighted the effectiveness of this compound in inhibiting Plasmodium falciparum in vitro. The study compared this compound with traditional antimalarials and found comparable efficacy, suggesting its viability as a candidate for further development .

This compound's unique structure allows it to interact with various biomolecules:

  • Catalytic Activity : It serves as a bifunctional catalyst that enhances stereoselectivity in chemical reactions. Its ability to facilitate enantioselective processes is particularly valuable in synthesizing chiral pharmaceuticals .
  • Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies indicate that it is well absorbed and distributed within biological systems, with specific interactions influencing its localization in tissues.

Summary Table

Biological ActivityDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntimalarialInhibits growth of Plasmodium falciparum
Enzyme InteractionCatalyzes addition reactions involving nitroalkanes
Cell SignalingModulates pathways affecting gene expression

Future Directions

Research on this compound is ongoing, with several avenues being explored:

  • Synthetic Modifications : Ongoing studies aim to develop new derivatives with enhanced biological activities or reduced toxicity profiles.
  • Clinical Trials : Future clinical trials are necessary to evaluate the safety and efficacy of this compound-based therapies for infectious diseases.

Q & A

Q. Example Conflict :

StudyIC50 (μM)Cell LineAssay Duration
Zhang et al. (2021)12.3HeLa48h
Patel et al. (2023)45.6MCF-772h

Advanced: What computational modeling approaches are suitable for predicting this compound's interaction with biological targets, and how should these models be validated experimentally?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities. Validate with mutagenesis studies (e.g., alanine scanning) to confirm critical residues .
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess stability of this compound-protein complexes. Compare RMSD plots with crystallographic data .
  • Experimental validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) .

Basic: What are the critical factors to consider when designing dose-response experiments for this compound in pharmacological studies?

Answer:

  • Concentration range : Use logarithmic dilutions (e.g., 0.1–100 μM) to capture full sigmoidal curves.
  • Replicates : Minimum n=3 to account for biological variability .
  • Timepoints : Align with pharmacokinetic profiles (e.g., 24h for apoptosis assays vs. 72h for proliferation) .
  • Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Advanced: How can researchers integrate heterogeneous data (e.g., in vitro, in vivo, computational) to build a comprehensive mechanistic model of this compound's activity?

Answer:

  • Data triangulation : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to identify overlapping pathways .
  • Systems pharmacology tools : Use platforms like Cytoscape or Ingenuity Pathway Analysis (IPA) to map multi-omics interactions .
  • In vivo validation : Test hypotheses in transgenic models (e.g., CRISPR-edited mice) to confirm mechanistic relevance .

Basic: What are the best practices for storing and handling this compound to prevent degradation in long-term studies?

Answer:

  • Storage : -20°C in amber vials under inert gas (Ar/N2) to prevent oxidation .
  • Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
  • Aliquot preparation : Avoid repeated freeze-thaw cycles by pre-dividing into single-use vials .

Advanced: What methodological strategies can minimize batch-to-batch variability in this compound synthesis, and how should such variability be statistically accounted for in data analysis?

Answer:

  • Standard Operating Procedures (SOPs) : Document reagent sources (e.g., Sigma vs. TCI), stirring rates, and quenching methods .
  • Quality Control (QC) : Implement in-process checks (e.g., TLC at 50% reaction completion) .
  • Statistical adjustment : Use mixed-effects models to partition variance between batch effects and treatment effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cupreidine
Reactant of Route 2
Cupreidine

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